molecular formula C9H10N2O4 B7764208 Methyl 2-[(4-nitrophenyl)amino]acetate CAS No. 90544-88-0

Methyl 2-[(4-nitrophenyl)amino]acetate

Cat. No.: B7764208
CAS No.: 90544-88-0
M. Wt: 210.19 g/mol
InChI Key: HMJSBNVWZWUVAO-UHFFFAOYSA-N
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Description

Methyl 2-[(4-nitrophenyl)amino]acetate: is an organic compound with the molecular formula C9H10N2O4. It is a yellow crystalline solid that is slightly soluble in water but soluble in organic solvents such as ethanol, ether, and acetone . This compound is often used as an intermediate in chemical synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Methyl 2-[(4-nitrophenyl)amino]acetate typically involves the reduction of 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol, followed by a reaction with dimethylaminoacetic anhydride to yield the target compound . The reaction conditions generally include the use of a reducing agent such as sodium borohydride for the reduction step and an organic solvent like ethanol for the subsequent reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(4-nitrophenyl)amino]acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

    Hydrolysis: Aqueous sodium hydroxide solution.

Major Products Formed:

    Reduction: Methyl 2-[(4-aminophenyl)amino]acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-nitroaniline and methanol.

Scientific Research Applications

Methyl 2-[(4-nitrophenyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-nitrophenyl)amino]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 2-amino-2-(4-nitrophenyl)acetate
  • Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate

Comparison: Methyl 2-[(4-nitrophenyl)amino]acetate is unique due to its specific structural features, such as the nitro group attached to the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the nitro group allows for specific reduction and substitution reactions that may not be as prominent in other similar compounds .

Properties

IUPAC Name

methyl 2-(4-nitroanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-15-9(12)6-10-7-2-4-8(5-3-7)11(13)14/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJSBNVWZWUVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286658
Record name N-(4-Nitrophenyl)glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90544-88-0
Record name N-(4-Nitrophenyl)glycine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90544-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Nitrophenyl)glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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